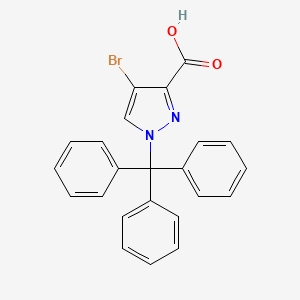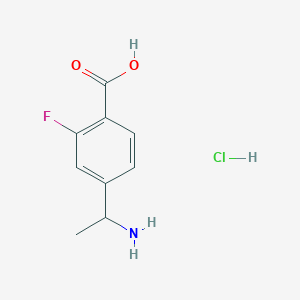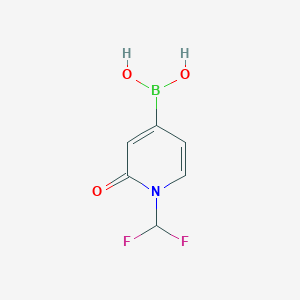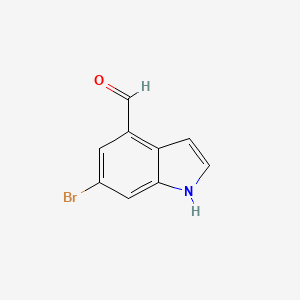
6-bromo-1H-indole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-indole-4-carbaldehyde is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an aldehyde group at the 4th position of the indole ring makes this compound unique and valuable in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indole-4-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 1H-indole-4-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 6-Bromo-1H-indole-4-carboxylic acid.
Reduction: 6-Bromo-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1H-indole-4-carbaldehyde is widely used in scientific research due to its versatile reactivity and biological activity. Some of its applications include:
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-1H-indole-4-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The bromine atom can enhance the compound’s binding affinity to specific targets through halogen bonding interactions.
Comparison with Similar Compounds
6-Bromo-1H-indole-4-carbaldehyde can be compared with other indole derivatives such as:
6-Bromo-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
1H-Indole-4-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1H-indole-4-carboxylic acid: The oxidized form of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
107650-25-9 |
|---|---|
Molecular Formula |
C9H6BrNO |
Molecular Weight |
224.05 g/mol |
IUPAC Name |
6-bromo-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-6(5-12)8-1-2-11-9(8)4-7/h1-5,11H |
InChI Key |
BNHWRSFJCSPZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


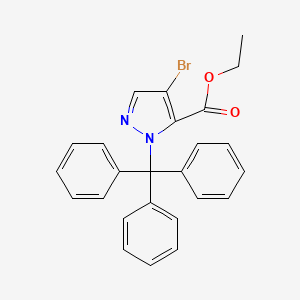
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
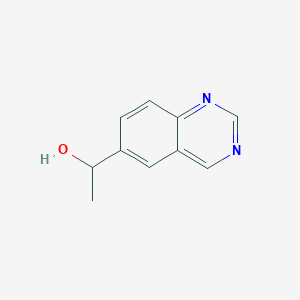

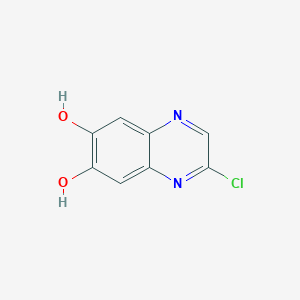
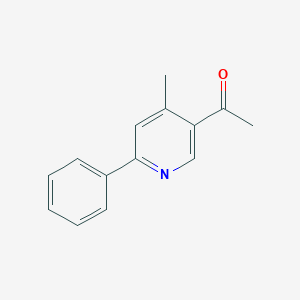
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
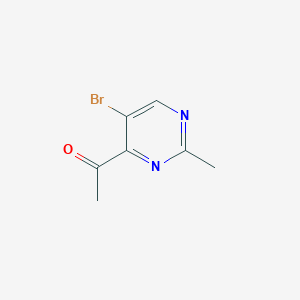
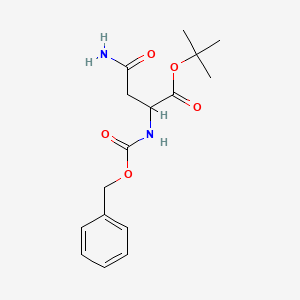
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
